Licofelone metabolite M1

Pharmacokinetics Bioanalytical Chemistry Drug Metabolism

Dual COX-2/5-LOX inhibitor metabolite. Licofelone M1 is the dominant in vitro glucuronide (85–95%) yet trace-level (<2%) in human plasma—>10-fold difference versus hydroxy-metabolite M2. This authentic acyl-β-D-glucuronide standard is irreplaceable for LC-MS/MS quantification in plasma, UGT2B7/1A9/1A3 phenotyping, and human-specific CYP2C8-dependent M1-to-M3 hydroxylation studies. Rodent microsomes fail to metabolize M1, making this standard critical for cross-species hepatic clearance validation.

Molecular Formula C29H30ClNO8
Molecular Weight 556.008
CAS No. 1033702-58-7
Cat. No. B563842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLicofelone metabolite M1
CAS1033702-58-7
Synonyms1-[6-(4-Chlorophenyl)-2,3-dihydro-2,2-dimethyl-7-phenyl-1H-pyrrolizine-5-acetate] β-D-Glucopyranuronic Acid;  Licofelone M1 Metabolite; 
Molecular FormulaC29H30ClNO8
Molecular Weight556.008
Structural Identifiers
SMILESCC1(CC2=C(C(=C(N2C1)CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5)C
InChIInChI=1S/C29H30ClNO8/c1-29(2)13-19-22(15-6-4-3-5-7-15)21(16-8-10-17(30)11-9-16)18(31(19)14-29)12-20(32)38-28-25(35)23(33)24(34)26(39-28)27(36)37/h3-11,23-26,28,33-35H,12-14H2,1-2H3,(H,36,37)/t23-,24-,25+,26-,28+/m0/s1
InChIKeyWHKFJCYVPLCOGR-NLMMERCGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Licofelone Metabolite M1 (CAS 1033702-58-7): Acyl Glucuronide Reference Standard for Dual COX/LOX Inhibitor Metabolic Profiling


Licofelone metabolite M1 (CAS 1033702-58-7), chemically defined as licofelone acyl-β-D-glucuronide, is the primary phase II conjugate of the dual cyclooxygenase (COX-1/COX-2) and 5-lipoxygenase (5-LOX) inhibitor licofelone (ML3000) [1]. This compound serves as a critical analytical reference standard for characterizing the glucuronidation pathway of licofelone, an anti-inflammatory agent investigated for osteoarthritis treatment [1]. M1 is formed via UDP-glucuronosyltransferase (UGT)-catalyzed conjugation of the parent carboxylic acid with glucuronic acid, representing the dominant in vitro metabolic product in human hepatocyte incubations, accounting for 85-95% of total metabolites formed [1].

Why Substituting Licofelone Metabolite M1 with the Parent Drug or Other Metabolites Fails: Clinical-Translational Disconnect in Systemic Exposure and Metabolic Fate


Generic substitution of licofelone metabolite M1 with the parent drug (licofelone) or alternative metabolites (e.g., M2, M4) is scientifically invalid due to fundamentally divergent systemic exposure profiles and metabolic fates in humans versus preclinical species. In human clinical studies, M1 plasma concentrations were negligibly low, representing less than 2% of parent drug exposure after single dosing and remaining at trace levels even at steady state, whereas the hydroxy-metabolite M2 accumulated to approximately 20% of parent exposure [1]. This clinical reality starkly contrasts with in vitro microsomal findings where M1 is rapidly formed as the predominant metabolite [1]. Furthermore, M1 exhibits species-specific metabolic processing: in human and cynomolgus monkey liver microsomes, M1 undergoes CYP2C8-dependent hydroxylation to M3, whereas in mouse and rat microsomes, M1 remains unchanged [1]. These quantitative and qualitative disparities render M1 uniquely valuable as a reference standard for validating bioanalytical methods, investigating human-specific glucuronidation pathways, and ensuring accurate metabolite identification in clinical sample analysis.

Quantitative Evidence Supporting Prioritization of Licofelone Metabolite M1 for Analytical Reference and Metabolic Pathway Studies


Clinical Systemic Exposure: Licofelone Metabolite M1 Exhibits Negligible Human Plasma Levels (<2% of Parent) Versus M2's 20% Steady-State Accumulation

Licofelone metabolite M1 displays a unique clinical exposure profile that differentiates it from the parent drug and the hydroxy-metabolite M2. After single oral administration of licofelone to humans, M1 systemic exposure remained below 2% relative to the parent drug. With repeated administration at steady state, M1 remained a trace metabolite, whereas M2 exposure increased to approximately 20% of parent drug levels [1]. This represents a >10-fold difference in steady-state exposure between M1 and M2, establishing M1 as a low-abundance, high-specificity analytical target requiring dedicated reference standards for accurate quantification [1].

Pharmacokinetics Bioanalytical Chemistry Drug Metabolism

CYP2C8 Inhibition Liability: Neither Licofelone Nor Metabolite M1 is a Relevant Inhibitor of CYP2C8, Mitigating Drug-Drug Interaction Risk

In vitro drug-interaction studies using the 6α-hydroxylation of paclitaxel as a CYP2C8-specific control reaction demonstrated that neither licofelone nor its M1 acyl glucuronide metabolite is a relevant inhibitor of CYP2C8 [1]. This negative finding is significant because CYP2C8 is a polymorphic phase I enzyme involved in the metabolism of numerous therapeutic agents, including paclitaxel, amodiaquine, and verapamil [2]. The absence of CYP2C8 inhibition distinguishes M1 from other acyl glucuronide metabolites that have been implicated in mechanism-based inactivation of cytochrome P450 enzymes [1].

Drug-Drug Interactions Cytochrome P450 Safety Pharmacology

Species-Specific Metabolic Stability: M1 Remains Unchanged in Rodent Microsomes but Undergoes CYP2C8-Dependent Hydroxylation in Humans and Monkeys

Licofelone metabolite M1 exhibits pronounced species-dependent metabolic stability. In incubations with mouse and rat liver microsomes, M1 remained unchanged, whereas in human and cynomolgus monkey liver microsomes, M1 was converted into the hydroxy-glucuronide M3 in a CYP2C8-dependent reaction [1]. This species divergence contrasts with the parent drug licofelone, which showed high metabolic stability across all species tested in conventional phase I assays [1]. The rodent-specific metabolic inertness of M1 represents a critical translational gap that must be accounted for when interpreting preclinical toxicology and pharmacokinetic data.

Interspecies Metabolism Preclinical Toxicology Drug Development

Enzymatic Pathway Primacy: M1 Serves as Obligate Intermediate for Human M2 Biosynthesis via CYP2C8-Mediated Hydroxylation

Licofelone metabolite M1 is not merely an end-product of glucuronidation but represents the pivotal intermediate in the human-specific biosynthesis of the major circulating metabolite M2. In humans, hydroxylation of the glucuronide M1 constitutes the rate-determining step for M2 formation, a metabolic sequence that is unique among standard animal species where M2 concentrations remain negligible even on chronic dosing [1]. In human hepatocyte incubations, M1 accounted for 85% of total metabolites after 24 hours at 30 μM licofelone and exceeded 95% at 100 μM, establishing M1 as the dominant metabolic product in intact human cells [1].

Metabolic Pathway Elucidation Enzyme Kinetics Phase II Conjugation

UGT Isoform Specificity: M1 Formation Catalyzed Predominantly by UGT2B7, UGT1A9, and UGT1A3

The formation of licofelone metabolite M1 is catalyzed by a specific subset of UDP-glucuronosyltransferase isoforms. Screening with recombinant human UGTs identified UGT2B7, UGT1A9, and UGT1A3 as the most important enzymes for M1 formation, with minor activity observed for UGT1A7 and UGT2B15 [1]. This isoform specificity contrasts with many carboxylic acid-containing NSAIDs that rely predominantly on UGT2B7 alone, and it provides a defined enzymatic fingerprint that can be exploited for in vitro UGT phenotyping and drug-drug interaction assessments [1].

Enzyme Kinetics Pharmacogenomics In Vitro Metabolism

Optimal Research and Industrial Applications for Licofelone Metabolite M1 Based on Verified Quantitative Differentiation


Bioanalytical Method Development and Validation for Human Plasma Metabolite Quantification

Given the trace-level systemic exposure of M1 (<2% of parent drug) and its steady-state accumulation profile differing >10-fold from M2, M1 reference standard is indispensable for developing and validating LC-MS/MS methods capable of quantifying this low-abundance acyl glucuronide in human plasma. Substitution with parent licofelone or M2 calibrators would yield inaccurate quantification due to differential ionization efficiency and chromatographic behavior of the glucuronide conjugate [1].

Interspecies Metabolic Profiling and Human-Specific Pathway Validation Studies

The species-dependent metabolic fate of M1—converted to M3 in human and monkey microsomes but unchanged in rodent microsomes—necessitates the use of authentic M1 reference material when comparing hepatic clearance pathways across preclinical species. Researchers investigating the CYP2C8-dependent hydroxylation of glucuronides require M1 as both substrate and analytical standard to validate human-relevant metabolic models [1].

In Vitro UGT Phenotyping and Drug-Drug Interaction Screening

The defined UGT isoform profile for M1 formation (UGT2B7, UGT1A9, UGT1A3) enables its use as a probe substrate for UGT activity phenotyping in recombinant enzyme systems, human liver microsomes, and hepatocyte cultures. M1 reference standard is essential for quantifying glucuronidation rates and assessing potential inhibition or induction of these specific UGT isoforms by co-administered drugs [1].

CYP2C8-Mediated Glucuronide Hydroxylation Mechanistic Studies

M1 serves as the direct substrate for CYP2C8-catalyzed hydroxylation to form M3, representing a rare example of P450-mediated metabolism of a glucuronide conjugate. This pathway is human-specific and requires authentic M1 to investigate the kinetics, regioselectivity, and potential drug-drug interactions of this unusual metabolic sequence. The confirmed lack of CYP2C8 inhibition by M1 further supports its utility as a clean substrate for such studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Licofelone metabolite M1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.